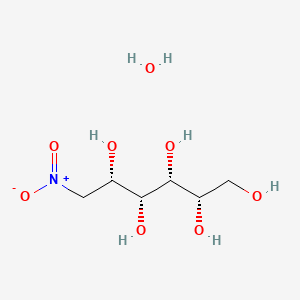
Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O) is a complex organotitanium compound. It is known for its unique chemical structure and properties, making it valuable in various industrial and scientific applications. The compound is often used as a coupling agent, enhancing the interaction between different materials, particularly in polymer and composite material production .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O) typically involves the reaction of dioctyl phosphoric acid with titanium tetrachloride (TiCl4) in the presence of 2,2-bis(2-propenyloxy)methyl-1-butanol. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction parameters to ensure high yield and purity. The final product is often purified through filtration and washing with methanol, followed by vacuum drying .
化学反応の分析
Types of Reactions
Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium oxides.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The dioctyl phosphato groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various titanium complexes and oxides, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O) has a wide range of applications in scientific research:
作用機序
The mechanism by which Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O) exerts its effects involves its ability to form strong bonds with both organic and inorganic materials. This property makes it an effective coupling agent, facilitating the interaction between different phases in composite materials. The molecular targets include various functional groups in polymers and other materials, leading to improved adhesion and mechanical properties .
類似化合物との比較
Similar Compounds
Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dodecylbenzenesulfonato-.kappa.O): This compound has similar applications but differs in the nature of the phosphato groups, which can affect its reactivity and compatibility with different materials[][4].
Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O): This is the compound , known for its specific balance of properties.
Uniqueness
The uniqueness of this compound) lies in its ability to enhance the properties of composite materials significantly. Its specific chemical structure allows for strong interactions with a wide range of materials, making it highly versatile and effective in various applications .
特性
CAS番号 |
110438-25-0 |
|---|---|
分子式 |
C60H123O15P3Ti |
分子量 |
1225.4 g/mol |
IUPAC名 |
2,2-bis(prop-2-enoxymethyl)butan-1-olate;dioctyl phosphate;titanium(4+) |
InChI |
InChI=1S/3C16H35O4P.C12H21O3.Ti/c3*1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;/h3*3-16H2,1-2H3,(H,17,18);4-5H,1-2,6-11H2,3H3;/q;;;-1;+4/p-3 |
InChIキー |
NRKANXSTZFTKCR-UHFFFAOYSA-K |
SMILES |
CCC(CO)(COCC=C)COCC=C.CC(C)CCCCCOP(=O)(O)OCCCCCC(C)C.CC(C)CCCCCOP(=O)(O)OCCCCCC(C)C.CC(C)CCCCCOP(=O)(O)OCCCCCC(C)C.[Ti] |
正規SMILES |
CCCCCCCCOP(=O)([O-])OCCCCCCCC.CCCCCCCCOP(=O)([O-])OCCCCCCCC.CCCCCCCCOP(=O)([O-])OCCCCCCCC.CCC(C[O-])(COCC=C)COCC=C.[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(6R)-2-methyl-6-[(3S,5S,6S,8S,9R,10S,13R,14S,15R,17R)-6,8,15-trihydroxy-10,13-dimethyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B566403.png)
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B566404.png)
![(3S,5S,6S,8S,9R,10S,13R,14S,15S,17R)-17-[(2R,5S)-5-[(2S,3R,4S,5R)-3-[(2S,3R,4R,5R)-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-5-hydroxy-4-methoxyoxan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,6,8,15-tetrol](/img/structure/B566405.png)
![Nicotinamide adenine dinucleotide, [adenine-2,8-3H]](/img/structure/B566407.png)

![6-[(1E,3E,5E,7R)-7-hydroxy-7-[(1R,3S,4R,6R,7R)-7-hydroxy-1,4,6-trimethyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]octa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B566411.png)

